1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(2-Fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of sulfonyl chlorides These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of Isobutoxymethyl Group: The isobutoxymethyl group can be attached through alkylation reactions using isobutyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water or moisture, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These reactions can affect molecular targets and pathways, depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride: A more complex sulfonyl chloride with a benzene ring.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
The uniqueness of this compound lies in its specific combination of fluoroethyl and isobutoxymethyl groups, which can impart distinct chemical and physical properties compared to other sulfonyl chlorides.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O3S/c1-8(2)6-17-7-9-10(18(11,15)16)5-14(13-9)4-3-12/h5,8H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGWMZCTGDFOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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